
Benzamide, 2,4,6-trihydroxy-3-nitro-N-(4-phenoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2,4,6-trihydroxy-3-nitro-N-(4-phenoxyphenyl)-: is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its benzamide core, substituted with hydroxyl, nitro, and phenoxy groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2,4,6-trihydroxy-3-nitro-N-(4-phenoxyphenyl)- typically involves multi-step organic reactions. One common method includes the nitration of a benzamide derivative followed by the introduction of hydroxyl groups through electrophilic substitution reactions. The phenoxy group is often introduced via nucleophilic aromatic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound has been studied for its potential as an inhibitor of specific enzymes. For example, derivatives of this compound have shown inhibitory effects on hepatitis C virus protease .
Medicine: The compound’s derivatives are explored for their antiviral properties, particularly against hepatitis C virus . Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of herbicides. Its ability to inhibit photosynthetic electron transport makes it effective in controlling weed growth .
作用機序
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, its derivatives inhibit the hepatitis C virus protease by binding to the active site of the enzyme, preventing the cleavage of viral polyproteins . In herbicidal applications, it disrupts photosynthetic electron transport by binding to the quinone-binding protein in the photosystem II complex .
類似化合物との比較
Benzamide, 2-nitro-: Shares the benzamide core but lacks the hydroxyl and phenoxy groups, resulting in different reactivity and applications.
Benzamide, 4-nitro-: Similar structure but with the nitro group in a different position, affecting its chemical properties and uses.
Benzamide, 2,4,6-trihydroxy-3-nitro-N-tridecyl-: Similar functional groups but with a longer alkyl chain, influencing its solubility and biological activity.
Uniqueness: Benzamide, 2,4,6-trihydroxy-3-nitro-N-(4-phenoxyphenyl)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of hydroxyl, nitro, and phenoxy groups allows for diverse chemical transformations and applications in various fields.
特性
CAS番号 |
129228-01-9 |
|---|---|
分子式 |
C19H14N2O7 |
分子量 |
382.3 g/mol |
IUPAC名 |
2,4,6-trihydroxy-3-nitro-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14N2O7/c22-14-10-15(23)17(21(26)27)18(24)16(14)19(25)20-11-6-8-13(9-7-11)28-12-4-2-1-3-5-12/h1-10,22-24H,(H,20,25) |
InChIキー |
SWRNFRDSVOHRAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C(=C(C=C3O)O)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


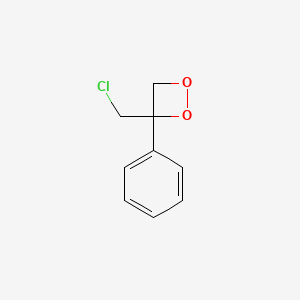
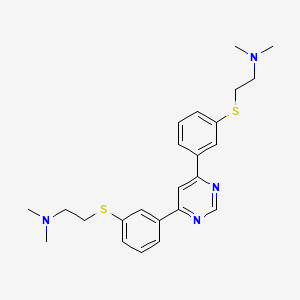
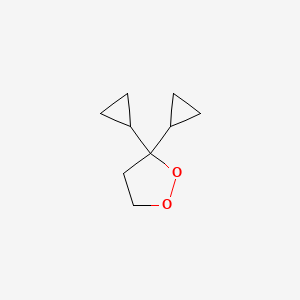
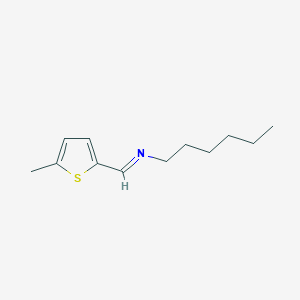
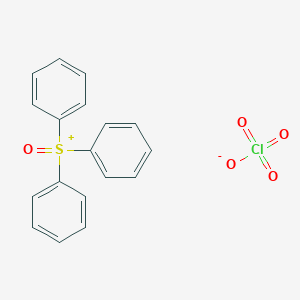
![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)
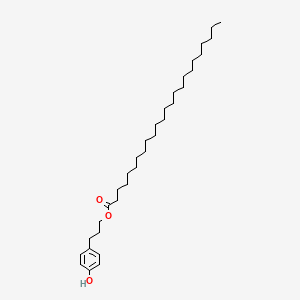
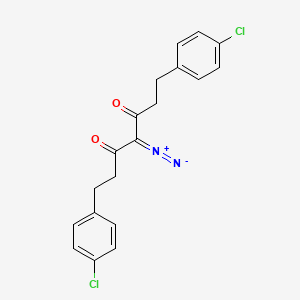
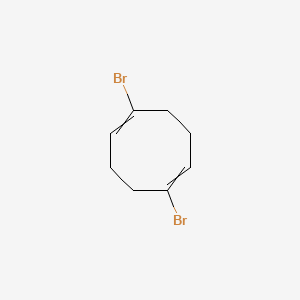
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
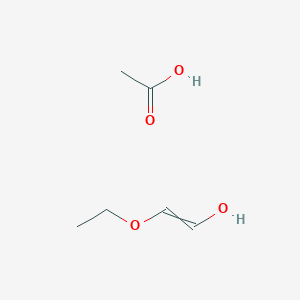
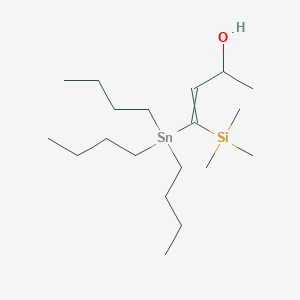
![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)
